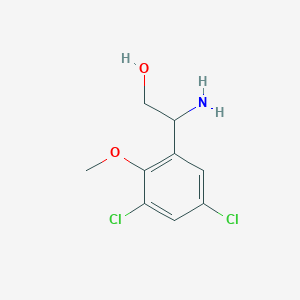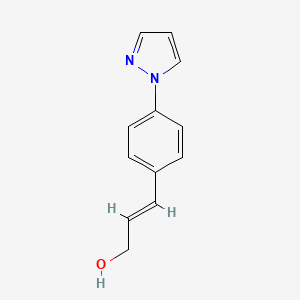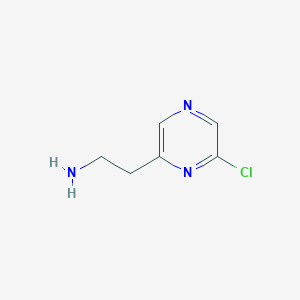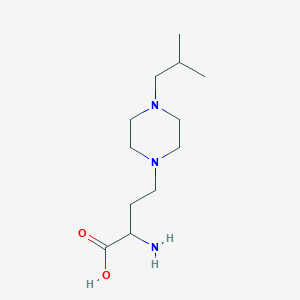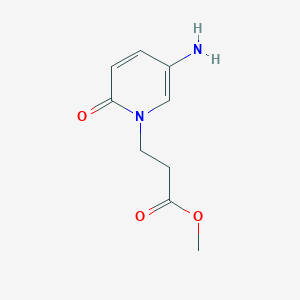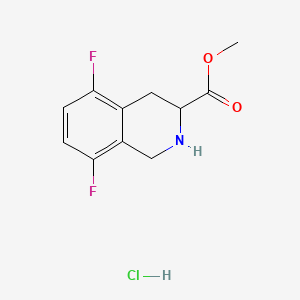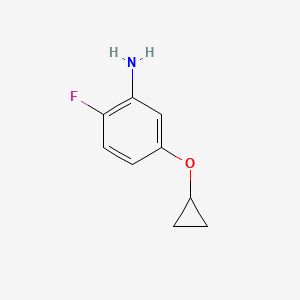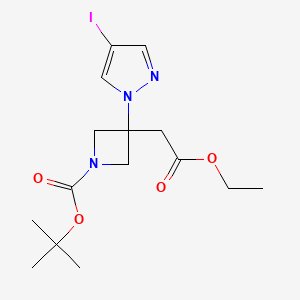
tert-butyl3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: The 4-iodo-1H-pyrazol-1-yl group can be introduced via nucleophilic substitution reactions.
Esterification: The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives.
Ethoxy-oxoethyl Group Addition: The ethoxy-oxoethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The iodine atom in the pyrazolyl group makes it a good candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted pyrazolyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: The compound can be used to label proteins for tracking and analysis.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Agents: Used in the development of diagnostic imaging agents.
Industry
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-(2-oxoethyl)-3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate
- tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-chloro-1H-pyrazol-1-yl)azetidine-1-carboxylate
Uniqueness
- Functional Groups : The combination of ethoxy-oxoethyl and iodo-pyrazolyl groups is unique.
- Reactivity : The presence of the iodine atom enhances its reactivity in substitution reactions.
- Applications : Its potential applications in diverse fields such as medicine, biology, and materials science make it a compound of significant interest.
Properties
Molecular Formula |
C15H22IN3O4 |
|---|---|
Molecular Weight |
435.26 g/mol |
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(4-iodopyrazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22IN3O4/c1-5-22-12(20)6-15(19-8-11(16)7-17-19)9-18(10-15)13(21)23-14(2,3)4/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
SMVHHMARZXUPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


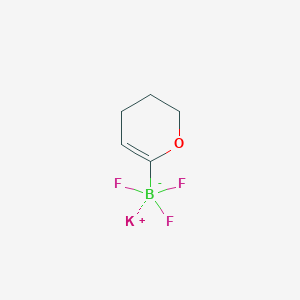
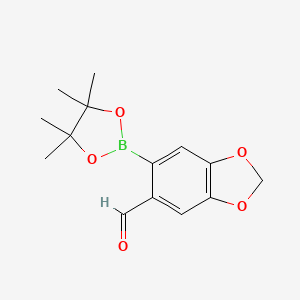

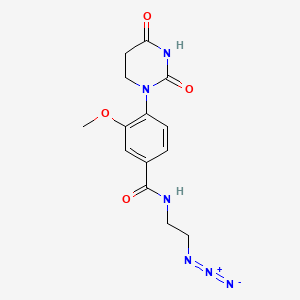

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549956.png)
![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)
